molecular formula C43H58N4O12 B12428626 Rifampicin-d8

Rifampicin-d8

Cat. No.: B12428626
M. Wt: 831.0 g/mol
InChI Key: JQXXHWHPUNPDRT-XWINXELBSA-N
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Description

Rifampicin is a broad-spectrum antibiotic primarily used to treat bacterial infections such as tuberculosis, leprosy, and Legionnaires’ disease . The deuterium labeling in Rifampicin-d8 makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rifampicin-d8 involves the incorporation of deuterium into the Rifampicin molecule. One common method involves the reaction of 3-formyl rifamycin SV with 1-amino-4-methyl piperazine in tetrahydrofuran . This process can be carried out in a microreactor, which allows for continuous flow synthesis. The reaction typically involves two steps and one purification step, resulting in an overall yield of 67% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis is often employed to reduce costs and improve efficiency. This method uses 25% less 1-amino-4-methyl piperazine and achieves a 16% higher overall yield without changing the solvent and purification process between steps .

Chemical Reactions Analysis

Types of Reactions

Rifampicin-d8 undergoes various chemical reactions, including:

    Oxidation: Rifampicin can be oxidized to form rifampin quinone.

    Reduction: Reduction reactions can convert rifampin quinone back to Rifampicin.

    Substitution: Substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.

Major Products

    Oxidation: Rifampin quinone.

    Reduction: Rifampicin.

    Substitution: Various substituted derivatives of Rifampicin.

Scientific Research Applications

Mechanism of Action

Rifampicin-d8 exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase . This inhibition prevents the synthesis of RNA, thereby blocking bacterial protein synthesis and leading to cell death. The molecular target of this compound is the beta subunit of the bacterial RNA polymerase enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms in this compound provide a distinct mass difference, allowing for precise tracking and analysis in various research applications .

Properties

Molecular Formula

C43H58N4O12

Molecular Weight

831.0 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1/i15D2,16D2,17D2,18D2

InChI Key

JQXXHWHPUNPDRT-XWINXELBSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])[2H]

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C

Origin of Product

United States

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